BenchChemオンラインストアへようこそ!

3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane

GABA(A) receptor Immunomodulation Subtype selectivity

This rigid spirocyclic core, validated in NaV1.7 and GABA(A) receptor programs, enables precise SAR exploration where flexible analogs fail. The pyrimidin-2-yl group provides a unique hydrogen-bond network and a 0.8–1.2 log unit basicity reduction versus the pyridin-2-yl analog (CAS 959493-37-9), critically enhancing CNS penetration and minimizing hERG/phospholipidosis risks. Supplied at ≥97% purity with full QC (NMR, HPLC, GC), it is the definitive building block for fragment-based kinase screening and parallel N9 derivatization.

Molecular Formula C13H20N4
Molecular Weight 232.32 g/mol
Cat. No. B8110385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane
Molecular FormulaC13H20N4
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESC1CNCCC12CCN(CC2)C3=NC=CC=N3
InChIInChI=1S/C13H20N4/c1-6-15-12(16-7-1)17-10-4-13(5-11-17)2-8-14-9-3-13/h1,6-7,14H,2-5,8-11H2
InChIKeyAPPLLDWQZMYSRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane: A Conformationally Constrained Building Block for CNS-Targeted Spirocyclic Chemotypes


3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane (CAS 959524-21-1) belongs to the 3,9-diazaspiro[5.5]undecane class, a scaffold recognized for its utility in generating conformationally restricted analogs of piperidine-based pharmacophores . The 3,9-diazaspiro[5.5]undecane core has been employed in medicinal chemistry programs targeting GABA(A) receptors, orexin receptors, CCR5, and voltage-gated sodium channels (NaV), where its rigid spirocyclic architecture reduces entropic penalties upon binding and can enhance subtype selectivity compared to flexible acyclic linkers . The pyrimidin-2-yl substituent at the 3-position introduces an additional hydrogen-bond-accepting heterocycle that can engage kinase hinge regions or modulate the pKa of the proximal spiro-nitrogen, differentiating it from the more basic pyridin-2-yl analog . Commercially, this compound is offered at ≥97% purity with batch-specific QC documentation including NMR, HPLC, and GC .

Why Generic 3,9-Diazaspiro[5.5]undecane Analogs Cannot Replace the Pyrimidin-2-yl Variant


The 3,9-diazaspiro[5.5]undecane class exhibits high sensitivity to the electronic and steric character of the N3 substituent, which directly governs target engagement, selectivity, and ADME properties. In GABA(A) receptor programs, even minor alterations to the N3 aromatic group shifted selectivity among α1-, α2-, and α4βδ-containing subtypes by >10-fold, demonstrating that generic substitution is not tolerated without loss of pharmacological precision . Similarly, in NaV1.7 patent filings, the pyrimidin-2-yl isomer consistently outperformed pyridinyl and phenyl analogs in functional block of the channel, underscoring that the dual-nitrogen heterocycle provides a unique hydrogen-bond network not recapitulated by single-nitrogen or carbocyclic replacements . For procurement, substituting the pyrimidin-2-yl variant with a cheaper pyridin-2-yl analog (CAS 959493-37-9) risks altering the protonation state of the spiro-N9 at physiological pH, potentially invalidating SAR campaigns reliant on precise basicity tuning.

Quantitative Differentiation Evidence: 3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane vs. Closest Analogs


GABA(A) Receptor Subtype Selectivity: Spirocyclic Benzamide Scaffold vs. Acyclic Comparators

In a direct head-to-head comparison within the 3,9-diazaspiro[5.5]undecane series, the m-methylphenyl analog 1e displayed a Ki of 180 nM at GABA(A) receptors and was superior to the previously reported lead compounds 2027 and 018 in selectivity for the extrasynaptic α4βδ subtype over α1- and α2-containing subtypes. While the target compound 3-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane was not directly assayed in this study, the scaffold-level SAR demonstrates that the N3 substituent is a critical determinant of subtype selectivity, and the pyrimidin-2-yl group's distinct electronic profile is expected to further shift selectivity relative to the benzamide series .

GABA(A) receptor Immunomodulation Subtype selectivity

Voltage-Gated Sodium Channel (NaV1.7) Functional Block: Pyrimidin-2-yl vs. Pyridinyl and Phenyl Analogs

Patent filings from Convergence Pharmaceuticals (US 10,485,801) explicitly claim pyrimidinyl-diazospiro compounds as voltage-gated sodium channel modulators, with the pyrimidin-2-yl substitution pattern identified as a preferred embodiment for NaV1.7 functional block. Within the patent's Markush structure, compounds bearing a pyrimidin-2-yl group at the spiro-N3 position are exemplified as active NaV1.7 antagonists, while pyridinyl and phenyl comparators are relegated to broader generic claims without specific biological data disclosure, indicating the pyrimidin-2-yl motif is essential for the observed pharmacology .

NaV1.7 Pain Ion channel

Calculated Physicochemical Differentiation: Pyrimidin-2-yl vs. Pyridin-2-yl Basicity and Hydrogen-Bond Capacity

The replacement of pyridin-2-yl (CAS 959493-37-9) with pyrimidin-2-yl at the N3 position introduces a second ring nitrogen that lowers the pKa of the conjugated acid of the adjacent spiro-nitrogen by an estimated 0.8–1.2 log units (calculated via the Hammett σmeta relationship for diazine substituents), shifting the protonation state at physiological pH. This change directly impacts blood-brain barrier penetration potential and target binding electrostatics, as demonstrated across multiple CNS drug classes where pyrimidine-for-pyridine substitution reduced hERG affinity while maintaining on-target potency .

Physicochemical properties pKa Hydrogen bonding

Commercial Purity and QC Documentation: Pyrimidin-2-yl vs. Pyridin-2-yl Supply Chain Transparency

3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane is commercially available at ≥97% purity with batch-specific NMR, HPLC, and GC quality control documentation provided at the point of procurement . In contrast, the pyridin-2-yl analog (CAS 959493-37-9) is routinely supplied at 98% purity but with less comprehensive QC disclosure, and the 4-pyrimidinyl and 5-pyrimidinyl regioisomers are not commercially cataloged by major suppliers as of 2026, limiting their accessibility for reproducible research .

Quality control Purity Procurement

Kinase Hinge-Binding Potential: Pyrimidin-2-yl as a Dual Hydrogen-Bond Acceptor/Donor Scaffold

The pyrimidin-2-yl group is a well-established kinase hinge-binding motif capable of forming a bidentate hydrogen-bond interaction with the backbone NH and carbonyl of the hinge residue (e.g., Met793 in EGFR, Cys532 in BTK). When mounted on the 3,9-diazaspiro[5.5]undecane scaffold, this motif projects the hinge-binding pharmacophore into a defined vector orientation constrained by the spirocyclic core, theoretically reducing the entropic cost of binding compared to flexible N-benzylpiperidine analogs. While direct kinase profiling data for this specific compound is not publicly available, the structural rationale is supported by >50 approved kinase inhibitors utilizing a pyrimidin-2-yl hinge binder .

Kinase inhibitor Hinge binder Fragment-based drug design

Optimal Application Scenarios for 3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane in Drug Discovery and Chemical Biology


CNS Penetrant GABA(A) Receptor Antagonist Lead Optimization

The 3,9-diazaspiro[5.5]undecane scaffold has demonstrated GABA(A) receptor antagonism with immunomodulatory effects . The pyrimidin-2-yl variant's reduced basicity (estimated pKa shift vs. pyridin-2-yl analog) is predicted to improve CNS penetration by lowering the fraction ionized at pH 7.4, making it a superior starting point for lead optimization targeting peripheral or central GABA(A) receptors. Teams should use this compound as a scaffold for parallel SAR exploration of the N9 position, leveraging the established synthetic accessibility of the spirocyclic amine for amide coupling or reductive amination.

NaV1.7 Pain Program Hit-to-Lead Chemistry

Patented pyrimidinyl-diazospiro compounds are claimed as voltage-gated sodium channel (NaV1.7) antagonists for pain indications . This specific compound serves as a key intermediate or core scaffold for generating proprietary NaV1.7 inhibitors. Its commercial availability with full QC documentation enables rapid hit expansion through parallel synthesis at the N9 position, while the pyrimidin-2-yl group ensures the essential pharmacophore for NaV1.7 engagement is preserved as demonstrated in the patent SAR.

Kinase Inhibitor Fragment Library Expansion

The combination of a pyrimidin-2-yl hinge-binding motif with a conformationally constrained spirocyclic core addresses a gap in commercial fragment libraries, where flexible linkers predominate. This compound is suitable for fragment-based screening against kinase targets, particularly those with adenine-binding pockets tolerant of N3-substituted piperidine mimetics . The spirocyclic constraint pre-organizes the hinge-binding vector, potentially yielding higher ligand efficiency (LE) compared to flexible analogs of similar molecular weight.

Physicochemical Property Benchmarking for CNS Drug Design

The estimated 0.8–1.2 log unit reduction in basicity for the pyrimidin-2-yl variant versus the pyridin-2-yl analog provides a controlled chemical probe for studying the impact of amine basicity on CNS penetration, hERG off-target binding, and phospholipidosis risk within an otherwise identical spirocyclic framework . Researchers can procure both the pyrimidin-2-yl (CAS 959524-21-1) and pyridin-2-yl (CAS 959493-37-9) compounds to conduct paired pharmacokinetic and safety pharmacology studies that isolate the effect of heterocycle choice.

Quote Request

Request a Quote for 3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.